(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC265473 is a chemical compound known for its role as a substrate of the ATP-binding cassette transporter G2 (ABCG2). This transporter is involved in multidrug resistance, particularly in cancer cells, by expelling various anticancer drugs out of the cells . The molecular formula of NSC265473 is C21H35N3O4S, and it has a molecular weight of 425.58 g/mol .
Preparation Methods
The synthesis of NSC265473 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. While detailed synthetic routes are proprietary and not widely published, general methods involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
NSC265473 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
NSC265473 has several scientific research applications:
Chemistry: It is used to study the mechanisms of ABCG2 transporters and their role in multidrug resistance.
Biology: It helps in understanding the cellular processes involved in drug resistance and the role of transporters in cellular physiology.
Medicine: It is used in the development of new anticancer drugs and in the study of drug resistance mechanisms in cancer therapy.
Industry: It may be used in the development of new pharmaceuticals and in the study of drug delivery systems.
Mechanism of Action
NSC265473 exerts its effects by interacting with the ABCG2 transporter. This interaction inhibits the transporter’s ability to expel anticancer drugs from the cells, thereby increasing the intracellular concentration of these drugs and enhancing their efficacy. The molecular targets involved include the binding sites on the ABCG2 transporter, and the pathways include the inhibition of drug efflux and the enhancement of drug retention within the cells .
Comparison with Similar Compounds
NSC265473 is unique in its specific interaction with the ABCG2 transporter. Similar compounds include:
NSC107392: Another substrate of the ABCG2 transporter with a different molecular structure.
NSC349156: A compound with similar properties but different molecular targets.
Properties
CAS No. |
61786-74-1 |
---|---|
Molecular Formula |
C21H35N3O4S |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(E)-N-(1-decylsulfanyl-3-hydroxypropan-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C21H35N3O4S/c1-3-4-5-6-7-8-9-10-13-29-15-17(14-25)23-19(26)12-11-18-16(2)22-21(28)24-20(18)27/h11-12,17,25H,3-10,13-15H2,1-2H3,(H,23,26)(H2,22,24,27,28)/b12-11+ |
InChI Key |
DEXMFKROHRYHOD-VAWYXSNFSA-N |
SMILES |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Isomeric SMILES |
CCCCCCCCCCSCC(CO)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
Canonical SMILES |
CCCCCCCCCCSCC(CO)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Appearance |
Solid powder |
61786-74-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC265473; NSC-265473; NSC 265473; NSC305458; NSC-305458; NSC 305458; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.